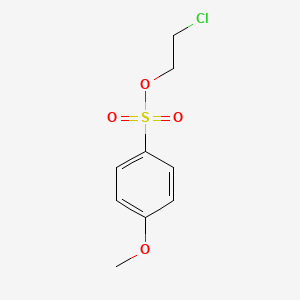

2-chloroethyl 4-methoxybenzenesulfonate

説明

2-Chloroethyl 4-methoxybenzenesulfonate is a sulfonate ester characterized by a 4-methoxybenzene ring attached to a sulfonic acid group, which is further esterified with a 2-chloroethyl moiety. Its molecular formula is C₉H₁₁ClO₄S, with a molecular weight of 262.70 g/mol. The chloroethyl group enables nucleophilic substitution reactions, making it a candidate for alkylation studies or intermediates in organic synthesis .

特性

CAS番号 |

85650-11-9 |

|---|---|

分子式 |

C9H11ClO4S |

分子量 |

250.7 g/mol |

IUPAC名 |

2-chloroethyl 4-methoxybenzenesulfonate |

InChI |

InChI=1S/C9H11ClO4S/c1-13-8-2-4-9(5-3-8)15(11,12)14-7-6-10/h2-5H,6-7H2,1H3 |

InChIキー |

XIWYUHBMTZOHHF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OCCCl |

正規SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OCCCl |

他のCAS番号 |

85650-11-9 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl 4-methoxybenzenesulfonate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the sulfonyl chloride, resulting in the formation of the sulfonate ester.

Industrial Production Methods

On an industrial scale, the production of 2-chloroethyl 4-methoxybenzenesulfonate can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

2-chloroethyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonate group can be reduced to a sulfonic acid or a sulfide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted ethyl sulfonates.

Oxidation: Products include 4-hydroxybenzenesulfonate or 4-formylbenzenesulfonate.

Reduction: Products include 4-methoxybenzenesulfonic acid or 4-methoxybenzenesulfide.

科学的研究の応用

2-chloroethyl 4-methoxybenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the chloroethyl group can be activated in vivo to release active therapeutic agents.

Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

作用機序

The mechanism of action of 2-chloroethyl 4-methoxybenzenesulfonate involves the formation of reactive intermediates that can interact with biological molecules. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can result in the inhibition of enzyme activity or modification of protein function. The sulfonate group enhances the solubility and reactivity of the compound, facilitating its interaction with biological targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

Key compounds for comparison include:

- Bis(2-chloroethyl) ether (BCEE)

- Tris(2-chloroethyl) phosphate (TCEP)

- 1,4-Bis[(2-chloroethyl)thio]butane

- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate

- Nitrogen mustards (e.g., HN1: Bis(2-chloroethyl)ethylamine)

Physical and Chemical Properties

Table 1: Comparative Physical/Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility | Reactivity Profile |

|---|---|---|---|---|---|---|

| 2-Chloroethyl 4-methoxybenzenesulfonate | C₉H₁₁ClO₄S | 262.70 | Not reported | Not reported | Polar organic solvents (inferred) | Hydrolysis, nucleophilic substitution |

| Bis(2-chloroethyl) ether (BCEE) | C₄H₈Cl₂O | 143.04 | 178 | -24.5 | Low water solubility | Alkylation, oxidative degradation |

| Tris(2-chloroethyl) phosphate (TCEP) | C₆H₁₂Cl₃O₄P | 285.49 | 330 (decomposes) | -50 | Miscible in water | Hydrolysis, flame retardancy |

| 1,4-Bis[(2-chloroethyl)thio]butane | C₈H₁₆Cl₂S₂ | 255.26 | Not reported | Not reported | Lipophilic | Thioether oxidation, alkylation |

| HN1 (Nitrogen mustard) | C₆H₁₃Cl₂N | 170.08 | 230–235 | -34 | Lipophilic | Rapid alkylation (DNA crosslinking) |

Key Observations :

- Boiling Points : BCEE and TCEP exhibit higher boiling points due to stronger intermolecular forces (dipole-dipole in BCEE, hydrogen bonding in TCEP) compared to 2-chloroethyl 4-methoxybenzenesulfonate, which lacks strong hydrogen-bonding groups .

- Solubility: TCEP’s water miscibility contrasts with the lipophilic nature of BCEE and 1,4-bis[(2-chloroethyl)thio]butane. The methoxy group in 2-chloroethyl 4-methoxybenzenesulfonate may improve solubility in polar aprotic solvents relative to non-polar analogs .

- Reactivity : Nitrogen mustards (e.g., HN1) exhibit rapid alkylation due to strained aziridine intermediates, whereas sulfonate esters like 2-chloroethyl 4-methoxybenzenesulfonate undergo slower hydrolysis or substitution, influenced by the electron-donating methoxy group .

Toxicity and Environmental Impact

- BCEE: Classified as a probable human carcinogen (EPA) with acute inhalation toxicity (LC₅₀: 250 ppm in rats) .

- Nitrogen Mustards (HN1) : Extremely toxic (LD₅₀ < 10 mg/kg in mice), used historically as chemical warfare agents .

- 2-Chloroethyl 4-Methoxybenzenesulfonate: Limited toxicity data, but sulfonate esters are generally less acutely toxic than phosphate esters or nitrogen mustards. Environmental persistence may vary based on hydrolysis rates .

Functional Group Influence on Reactivity

- Sulfonate vs. Phosphate Esters : Sulfonate esters (e.g., 2-chloroethyl 4-methoxybenzenesulfonate) are less reactive toward hydrolysis than phosphate esters (e.g., TCEP) due to stronger S–O bonds and poorer leaving-group ability of the sulfonate ion .

- Chloroethyl vs. Thioether Groups : The 2-chloroethyl group facilitates SN2 reactions, while thioether-containing compounds (e.g., 1,4-bis[(2-chloroethyl)thio]butane) undergo oxidation to sulfoxides or sulfones, altering reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。